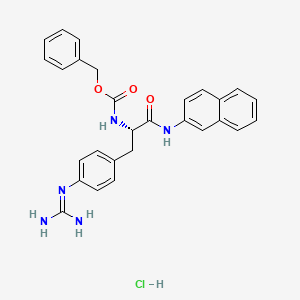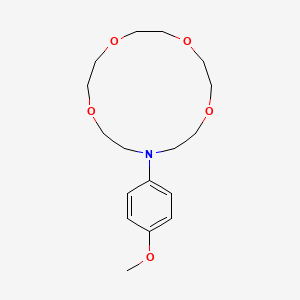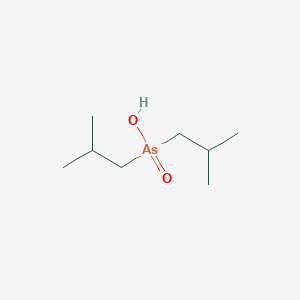
N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyloxycarbonyl group, a guanidine moiety, and a beta-naphthylamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide typically involves multiple steps, starting with the protection of the amino group of phenylalanine using a benzyloxycarbonyl (Cbz) group. The guanidine group is then introduced through a reaction with a suitable guanidinating agent. Finally, the beta-naphthylamide group is attached via an amide bond formation reaction. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the guanidine group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to
Properties
CAS No. |
99795-08-1 |
|---|---|
Molecular Formula |
C28H28ClN5O3 |
Molecular Weight |
518.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-[4-(diaminomethylideneamino)phenyl]-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C28H27N5O3.ClH/c29-27(30)32-23-13-10-19(11-14-23)16-25(33-28(35)36-18-20-6-2-1-3-7-20)26(34)31-24-15-12-21-8-4-5-9-22(21)17-24;/h1-15,17,25H,16,18H2,(H,31,34)(H,33,35)(H4,29,30,32);1H/t25-;/m0./s1 |
InChI Key |
QWKGSRFVZGCEKV-UQIIZPHYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC4=CC=CC=C4C=C3.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC4=CC=CC=C4C=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)




![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)







